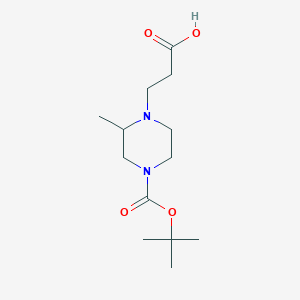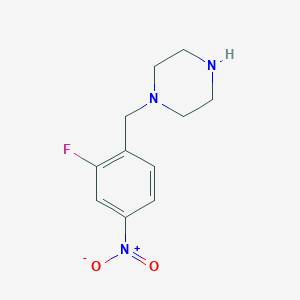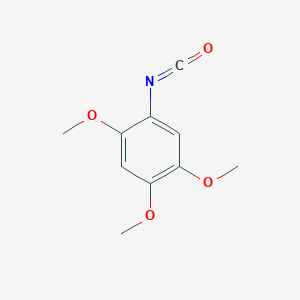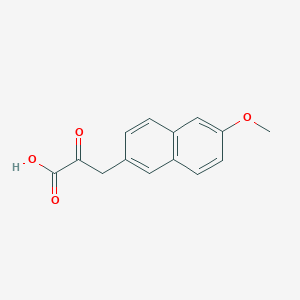
1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylic acid is an organic compound with the molecular formula C10H10N2O3 This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 5-methylfurfural with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The carboxylic acid group is introduced through subsequent oxidation reactions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of furanones.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Halogenated furan derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde
- 1-Methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-5-one
Comparison: 1-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts different chemical reactivity and potential biological activity compared to its analogs. The carboxylic acid group can participate in additional hydrogen bonding and ionic interactions, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
2-methyl-5-(5-methylfuran-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-6-3-4-9(15-6)7-5-8(10(13)14)12(2)11-7/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
VBDVXAKPKDZUNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2=NN(C(=C2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Methylidenespiro[3.5]nonane](/img/structure/B13533957.png)


![1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole](/img/structure/B13533976.png)

